2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propanoic acid
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Overview
Description
2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid is an organic compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a hydroxyl group attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto a propionic acid derivative. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-Cyclohexyl-3,3,3-trifluoro-2-oxo-propionic acid, while reduction of the carboxylic acid group can produce 2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propanol .
Scientific Research Applications
2-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cycl
Properties
Molecular Formula |
C9H13F3O3 |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-cyclohexyl-3,3,3-trifluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)8(15,7(13)14)6-4-2-1-3-5-6/h6,15H,1-5H2,(H,13,14) |
InChI Key |
WNXJNXZOYHFFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)(C(F)(F)F)O |
Origin of Product |
United States |
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